molecular formula C14H22N2S B11823612 2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine

2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine

Cat. No.: B11823612
M. Wt: 250.41 g/mol
InChI Key: XXMIDJNGHNKXOI-UHFFFAOYSA-N
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Description

2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine is a pyridine derivative characterized by a tert-butylthio (-S-tBu) group at position 2 and a piperidin-2-yl substituent at position 3. These structural features make the compound relevant in medicinal chemistry, particularly for targeting enzymes or receptors requiring hydrophobic and basic interactions .

Properties

Molecular Formula

C14H22N2S

Molecular Weight

250.41 g/mol

IUPAC Name

2-tert-butylsulfanyl-5-piperidin-2-ylpyridine

InChI

InChI=1S/C14H22N2S/c1-14(2,3)17-13-8-7-11(10-16-13)12-6-4-5-9-15-12/h7-8,10,12,15H,4-6,9H2,1-3H3

InChI Key

XXMIDJNGHNKXOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=NC=C(C=C1)C2CCCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine typically involves the reaction of 2-chloropyridine with tert-butylthiol and piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 100°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares key structural and physicochemical attributes of 2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine with analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups Potential Biological Relevance
2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine -S-tBu (2), piperidin-2-yl (5) C₁₄H₂₂N₂S 256.4 Thioether, cyclic amine Enzyme inhibition, CNS targeting
2-(tert-Butylthio)-5-methylpyridine -S-tBu (2), -CH₃ (5) C₁₀H₁₅NS 181.3 Thioether, methyl Intermediate in drug synthesis
2-(piperidin-4-yl)-5-(trifluoromethyl)pyridine -CF₃ (5), piperidin-4-yl (2) C₁₁H₁₃F₃N₂ 230.2 Trifluoromethyl, cyclic amine Enhanced lipophilicity, protease inhibition
5-Bromo-2-iodopyridin-3-yl tert-Butyl carbonate -Br (5), -I (2), -OCOOtBu (3) C₁₁H₁₂BrINO₃ 428.1 Halogens, carbonate ester Radiolabeling, cross-coupling reactions

Key Observations:

  • Steric and Electronic Effects: The tert-butylthio group in the target compound and its methyl analog () provides steric shielding, but the piperidinyl substituent introduces basicity absent in the methyl derivative. This difference may enhance solubility in acidic environments (e.g., lysosomes) .
  • Halogenated Derivatives: Bromo- and iodo-substituted pyridines () exhibit distinct reactivity in cross-coupling reactions, unlike the sulfur- and nitrogen-focused functionalities of the target compound .

Biological Activity

2-(tert-Butylthio)-5-(piperidin-2-yl)pyridine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and applications in drug development.

Structural Characteristics

The compound features a pyridine ring substituted at the 2-position with a tert-butylthio group and at the 5-position with a piperidine moiety. Its molecular formula is C13H18N2SC_{13}H_{18}N_{2}S with a molecular weight of approximately 234.36 g/mol. The unique combination of sulfur and nitrogen atoms in its structure contributes to its reactivity and biological activity.

The biological activity of 2-(tert-butylthio)-5-(piperidin-2-yl)pyridine is primarily attributed to its interactions with specific molecular targets, including ion channels and receptors. Notably, it has been studied as a potential modulator of the transient receptor potential vanilloid 1 (TRPV1), which plays a significant role in pain signaling pathways. The presence of the tert-butylthio group enhances binding affinity to these targets, potentially leading to inhibition or modulation of various biochemical pathways .

Biological Activity and Pharmacological Properties

Research indicates that compounds similar to 2-(tert-butylthio)-5-(piperidin-2-yl)pyridine exhibit various pharmacological properties, including:

  • Analgesic Effects : Compounds with similar structures have shown high analgesic efficacy as TRPV1 antagonists. For instance, studies have demonstrated that related compounds can inhibit capsaicin-induced pain responses in animal models, suggesting their potential use in pain management .
  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Neurological Applications : The compound's ability to modulate ion channels suggests potential applications in treating neurological disorders, where ion channel dysregulation is often implicated.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 2-(tert-butylthio)-5-(piperidin-2-yl)pyridine. Key findings include:

Compound NameStructural CharacteristicsBiological Activity
2-ThiopyridineContains a thiol group; lacks piperidineAntimicrobial properties
4-Piperidinylthio-pyrimidineSubstituted at different positions; includes piperidinePotential TRPV1 antagonism
N-(4-Pyridyl)thioacetamideThioamide structure; no piperidineModerate antibacterial activity

The unique combination of the tert-butylthio group and the piperidinyl substituent enhances the compound's potential as a selective modulator of biological targets, particularly those involved in pain signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • TRPV1 Antagonism : A study highlighted that related pyridine analogs exhibited strong antagonistic effects on TRPV1, with one compound demonstrating an KiK_i value of 0.1 nM, indicating potent inhibition of capsaicin activation .
  • Neuropathic Pain Models : In vivo studies using neuropathic pain models showed that certain analogs produced significant antiallodynic effects, with maximum percent maximum possible effect (MPE) observed at specific dosages .
  • Synthesis and Derivatives : Various synthetic routes have been developed for producing derivatives of this compound, enabling researchers to explore modifications that enhance biological activity while minimizing side effects.

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